4'-羟基阿司匹林

概述

描述

4’-Hydroxy Aceclofenac is a major metabolite of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID)This compound is known for its anti-inflammatory and analgesic properties, making it significant in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .

科学研究应用

4’-Hydroxy Aceclofenac has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of NSAID metabolites.

Biology: The compound is studied for its effects on cellular processes and enzyme activities.

Medicine: It is investigated for its potential therapeutic effects in treating inflammatory conditions and its role in drug metabolism.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Target of Action

The primary target of 4’-Hydroxy Aceclofenac is the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

4’-Hydroxy Aceclofenac works by inhibiting the action of COX . This inhibition downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .

Biochemical Pathways

The inhibition of COX by 4’-Hydroxy Aceclofenac leads to a decrease in the production of prostaglandins, which are part of the arachidonic acid (AA) pathway . This compound also suppresses the production of pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells .

Pharmacokinetics

Aceclofenac, the parent compound of 4’-Hydroxy Aceclofenac, is metabolized in human hepatocytes and human microsomes to form 4’-Hydroxy Aceclofenac as the major metabolite . The low plasma concentrations and AUC values for the metabolites indicate that Aceclofenac is principally responsible for the pharmacological activity . Aceclofenac falls under the BCS Class II, indicating it is poorly soluble and highly permeable .

Result of Action

The inhibition of COX and the subsequent decrease in prostaglandin production results in marked anti-inflammatory and analgesic properties . This leads to the relief of symptoms in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

The action of 4’-Hydroxy Aceclofenac can be influenced by various environmental factors. For instance, its solubility and permeability, which fall under BCS Class II, can affect its bioavailability and efficacy . Furthermore, the compound’s action can also be influenced by the specific physiological environment, such as the presence of inflammation or the pH of the environment.

生化分析

Biochemical Properties

4’-Hydroxy Aceclofenac interacts with various biomolecules in the body. It down-regulates the production of pro-collagenase-1/pro-matrix metalloproteinase-1 (proMMP-1) and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells . This interaction occurs at a concentration sufficient to suppress Prostaglandin E2 (PGE2) production .

Cellular Effects

4’-Hydroxy Aceclofenac has significant effects on various types of cells and cellular processes. It suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells . It also significantly decreases interleukin-6 production .

Molecular Mechanism

The molecular mechanism of action of 4’-Hydroxy Aceclofenac involves the inhibition of cyclooxygenase (COX), a key enzyme in the inflammation cascade . It down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 .

Temporal Effects in Laboratory Settings

Over time, 4’-Hydroxy Aceclofenac shows changes in its effects in laboratory settings. It down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 at a concentration sufficient to suppress PGE2 production .

Dosage Effects in Animal Models

In animal models, the effects of 4’-Hydroxy Aceclofenac vary with different dosages. A single dose complete crossover study of aceclofenac was carried out in Wistar rats . Blood samples were collected after predetermined time intervals and plasma aceclofenac concentrations were determined .

Metabolic Pathways

4’-Hydroxy Aceclofenac is involved in various metabolic pathways. It is metabolized in human hepatocytes and human microsomes to form 4’-hydroxy aceclofenac as the primary metabolite .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Aceclofenac typically involves the hydroxylation of Aceclofenac. This process can be achieved through various methods, including chemical and enzymatic hydroxylation. One common method involves the use of human hepatocytes and human microsomes to metabolize Aceclofenac into 4’-Hydroxy Aceclofenac .

Industrial Production Methods

Industrial production of 4’-Hydroxy Aceclofenac often involves large-scale chemical synthesis. The process includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact industrial methods are proprietary and may vary between manufacturers .

化学反应分析

Types of Reactions

4’-Hydroxy Aceclofenac undergoes several types of chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to form quinones.

Reduction: The compound can be reduced to form various hydroxy derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxy and quinone derivatives, which can have different pharmacological properties .

相似化合物的比较

Similar Compounds

Diclofenac: Another NSAID with similar anti-inflammatory properties.

Naproxen: Known for its analgesic and anti-inflammatory effects.

Ibuprofen: A widely used NSAID for pain relief and inflammation reduction.

Uniqueness

4’-Hydroxy Aceclofenac is unique due to its specific hydroxylation, which enhances its anti-inflammatory properties and reduces gastrointestinal side effects compared to its parent compound, Aceclofenac .

生物活性

4'-Hydroxy aceclofenac (4'-OH aceclofenac) is a significant metabolite of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. This article explores the biological activity of 4'-OH aceclofenac, focusing on its mechanisms of action, therapeutic effects, and clinical implications.

4'-OH aceclofenac exhibits several biological activities primarily through its influence on inflammatory mediators and cellular processes:

- Matrix Metalloproteinase Regulation : Studies have shown that 4'-OH aceclofenac down-regulates the production of pro-matrix metalloproteinases (proMMPs), specifically proMMP-1 and proMMP-3, in rabbit synoviocytes and chondrocytes. This down-regulation occurs both at basal levels and when induced by interleukin-1 beta (IL-1β), a pro-inflammatory cytokine . The suppression of these enzymes is crucial as they are involved in the degradation of extracellular matrix components, which is particularly relevant in arthritic conditions.

- Prostaglandin E2 Suppression : The compound significantly reduces the production of Prostaglandin E2 (PGE2), a key mediator in inflammation and pain. The inhibition of PGE2 synthesis contributes to its anti-inflammatory effects without directly inhibiting cyclooxygenase (COX) enzymes .

- Chondroprotective Effects : By inhibiting the release of sulfated glycosaminoglycans from chondrocytes, 4'-OH aceclofenac demonstrates potential chondroprotective properties, suggesting its therapeutic benefits in joint health .

Clinical Efficacy

Clinical studies have evaluated the efficacy and safety of aceclofenac formulations, including its controlled-release variant, with findings relevant to the activity of 4'-OH aceclofenac:

- Pain Relief in Osteoarthritis : A clinical trial involving 125 patients with chronic knee osteoarthritis compared the controlled-release formulation of aceclofenac with immediate-release formulations. Results indicated significant pain relief measured by the Visual Analog Scale (VAS), with a mean change of -15.7 mm after four weeks . Although this study primarily assessed aceclofenac, the observed effects can be partially attributed to its active metabolites, including 4'-OH aceclofenac.

- Safety Profile : The safety evaluation reported adverse events that were consistent across both treatment groups, suggesting that 4'-OH aceclofenac does not significantly increase the risk of adverse reactions compared to other NSAIDs .

Comparative Biological Activity

The following table summarizes the biological activities and mechanisms associated with 4'-OH aceclofenac compared to its parent compound, aceclofenac:

| Compound | Mechanism of Action | Key Effects |

|---|---|---|

| Aceclofenac | Inhibition of COX enzymes | Analgesic and anti-inflammatory |

| Metabolized to 4'-OH aceclofenac | Indirect effects on PGE2 | |

| 4'-Hydroxy Aceclofenac | Down-regulation of proMMP-1 and proMMP-3 | Chondroprotective effects |

| Suppression of PGE2 production | Anti-inflammatory | |

| Inhibition of synoviocyte proliferation | Reduces joint inflammation |

Case Studies

Several case studies have highlighted the clinical relevance of 4'-OH aceclofenac:

- Rheumatoid Arthritis Management : In patients with rheumatoid arthritis, treatment regimens incorporating aceclofenac have shown improvements in joint function and pain reduction. The role of 4'-OH aceclofenac as a metabolite contributing to these outcomes has been emphasized due to its specific actions on synovial cells .

- Comparative Studies with Other NSAIDs : Research comparing 4'-OH aceclofenac's effects with other NSAIDs like diclofenac indicates that while diclofenac has potent anti-inflammatory properties through COX inhibition, 4'-OH aceclofenac offers additional benefits via its unique mechanisms that do not solely rely on COX inhibition .

属性

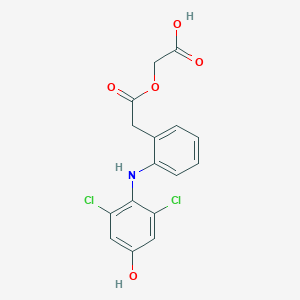

IUPAC Name |

2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDFYMBLEDMWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431711 | |

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229308-90-1 | |

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4'-hydroxy aceclofenac? Is it a direct inhibitor of cyclooxygenase (COX) like its parent compound, aceclofenac?

A1: While aceclofenac itself does not directly inhibit COX, research suggests that 4'-hydroxy aceclofenac, like its parent compound, needs to be metabolized to exert its anti-inflammatory effects. [] Instead of directly targeting COX, it primarily acts by suppressing the production of inflammatory mediators. For example, 4'-hydroxy aceclofenac effectively reduces the production of prostaglandin E2 (PGE2) in rheumatoid synovial cells. [] This suppression of PGE2 is likely linked to the compound's ability to inhibit the production of pro-inflammatory enzymes like interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 in these cells. [, ] Interestingly, the potency of 4'-hydroxy aceclofenac in reducing PGE2 production appears to be directly related to the hydrolytic activity within the rheumatoid synovial cells. [] This suggests that the compound itself is not the active agent but relies on conversion into an active metabolite by these cells.

Q2: How is 4'-hydroxy aceclofenac metabolized in the body?

A2: Research indicates that 4'-hydroxy aceclofenac, similar to aceclofenac, undergoes hydrolysis in the body, particularly within rheumatoid synovial cells. [] This hydrolysis leads to the formation of 4'-hydroxy diclofenac, a known COX inhibitor. [] The study suggests that the variation in hydrolytic activity among individuals could potentially influence the effectiveness of 4'-hydroxy aceclofenac. []

Q3: Are there any analytical methods available to measure the levels of 4'-hydroxy aceclofenac in biological samples?

A3: Yes, high-performance liquid chromatography (HPLC) methods coupled with UV detection have been developed and validated for the simultaneous determination of aceclofenac and its metabolites, including 4'-hydroxy aceclofenac, in human plasma. [] These methods offer a quantitative way to assess the pharmacokinetics of 4'-hydroxy aceclofenac following administration of aceclofenac. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。